2,2-Dimethylbutyryl chloride

Overview

Description

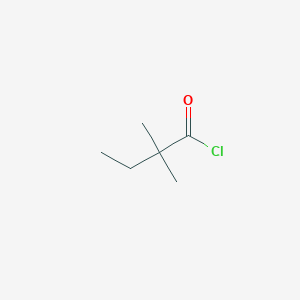

2,2-Dimethylbutyryl chloride (CAS: 5856-77-9) is a branched acyl chloride with the molecular formula C₆H₁₁ClO and a molecular weight of 134.61 g/mol. It is a colorless to pale yellow liquid with a density of 0.98 g/cm³, boiling point of 133°C, and refractive index of 1.424 . The compound is moisture-sensitive, reacting vigorously with water, and is soluble in organic solvents like chloroform and ethyl acetate .

Preparation Methods

2,2-Dimethylbutyryl chloride is typically synthesized through the reaction of 2,2-dimethylbutanoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is mixed with thionyl chloride and heated until the reaction is complete. The by-products, such as hydrogen chloride and sulfur dioxide, are removed, and the product is purified by distillation .

Reaction:

C6H12O2+SOCl2→C6H11ClO+SO2+HCl

Chemical Reactions Analysis

2,2-Dimethylbutyryl chloride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 2,2-dimethylbutanoic acid and hydrogen chloride.

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: Can be reduced to 2,2-dimethylbutanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water, room temperature.

Nucleophilic Substitution: Amines, alcohols, thiols, often in the presence of a base like pyridine.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

- 2,2-Dimethylbutanoic acid

- 2,2-Dimethylbutanol

- Various amides, esters, and thioesters .

Scientific Research Applications

Chemical Synthesis

2,2-Dimethylbutyryl chloride acts as an important intermediate in organic synthesis. It participates in various chemical transformations such as:

- Esterification : The formation of esters from alcohols and acids.

- Amidation : The reaction with amines to form amides.

- Acylation : The introduction of an acyl group into a compound.

These reactions allow for the creation of structurally diverse compounds that exhibit valuable properties for further applications .

Pharmaceuticals

In the pharmaceutical industry, this compound is crucial as a precursor in the synthesis of several drug candidates. Notably, it is used in the production of 4α,5-Dihydro Simvastatin , a synthetic analog of Lovastatin and a competitive inhibitor of HMG-CoA reductase, which is beneficial for lowering cholesterol levels . Its role as a starting material facilitates the development of therapeutics with significant health benefits.

Agrochemicals

This compound is also employed in the synthesis of various agrochemicals, including:

- Pesticides : Compounds designed to control pests.

- Herbicides : Chemicals used to kill unwanted plants.

- Fungicides : Agents that combat fungal infections in crops.

This compound serves as a molecular scaffold for designing these compounds, contributing significantly to crop protection and agricultural productivity .

Flavors and Fragrances

In the flavor and fragrance industry, this compound can be utilized as a building block for synthesizing aroma compounds. Its derivatives are incorporated into formulations for personal care products, household cleaners, and perfumes, enhancing their olfactory properties .

Polymers

The compound finds application as a monomer or additive in polymer chemistry. When incorporated into thermoplastics and thermosetting resins, it can improve:

- Mechanical Properties : Enhancing strength and durability.

- Thermal Stability : Increasing resistance to heat.

- Chemical Resistance : Improving resilience against various chemicals.

These enhancements make it valuable for producing high-performance materials .

Research and Laboratory Use

In laboratory settings, this compound is employed as a reagent or starting material for synthesizing novel compounds. It is particularly useful in studies related to organic chemistry and medicinal chemistry . Researchers utilize this compound to explore new chemical pathways and develop innovative materials.

Case Study 1: Synthesis of Simvastatin

A study highlighted the use of this compound in synthesizing Simvastatin analogs. The methodology involved acylation reactions that demonstrated high yields and purity levels suitable for pharmaceutical applications.

Case Study 2: Agrochemical Development

Research conducted on the synthesis of new herbicides using this compound showed promising results in terms of efficacy against common agricultural pests while maintaining environmental safety standards.

Mechanism of Action

The mechanism of action of 2,2-dimethylbutyryl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more electrophilic. This facilitates nucleophilic attack, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, steric effects, and applications of 2,2-dimethylbutyryl chloride differ significantly from structurally related acyl chlorides. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Key Comparison Points

Reactivity and Steric Effects :

- This compound and pivaloyl chloride have high steric hindrance due to branching, reducing nucleophilic attack rates compared to linear analogs like 3-methylbutyryl chloride . This makes them less reactive but more selective in acylations .

- 3-Methylbutyryl chloride (linear structure) exhibits higher reactivity in SN₂ reactions, favoring rapid acylations in agrochemical syntheses .

Thermal Stability: Longer-chain derivatives like 3,5,5-trimethylhexanoyl chloride (boiling point ~190°C) are preferred for high-temperature reactions, while this compound (133°C) balances reactivity and stability for pharmaceutical syntheses .

Applications :

- Pharmaceuticals : this compound’s branching enhances metabolic stability in drug candidates, critical for simvastatin derivatives . Pivaloyl chloride is used in antibiotics but faces limitations due to hydrolysis sensitivity .

- Agrochemicals : Linear acyl chlorides (e.g., 3-methylbutyryl chloride) are cost-effective for bulk pesticide production, while this compound is reserved for high-purity formulations .

Market Dynamics: this compound’s CAGR of X.X% (2024–2032) outpaces pivaloyl chloride due to rising demand for lipid-lowering drugs . 3,5,5-Trimethylhexanoyl chloride has niche use in high-value polymers, limiting its market size compared to agrochemical-driven analogs .

Table 2: Reaction Conditions and Yields

| Compound | Reaction with 2-(4-Methoxyphenoxy)aniline | Yield (%) | Key Byproducts |

|---|---|---|---|

| This compound | 4–24 h in toluene, triethylamine | 75–85 | Minimal hydrolysis |

| Pivaloyl chloride | 4–24 h in toluene, triethylamine | 70–80 | Trace HCl |

| 3-Methylbutyryl chloride | 2–6 h in dichloromethane, DMAP | 90–95 | None detected |

Biological Activity

2,2-Dimethylbutyryl chloride (CAS No. 5856-77-9) is an important chemical compound utilized primarily as a reagent in organic synthesis, particularly in the pharmaceutical industry. Its biological activities are closely linked to its role as an intermediate in the synthesis of various drugs, including statins such as Simvastatin and Lovastatin, which are used to lower cholesterol levels.

- Molecular Formula : C₆H₁₁ClO

- Molecular Weight : 134.6 g/mol

- Boiling Point : 133°C

- Density : 0.98 g/cm³

- Flash Point : 29°C

- Solubility : Soluble in chloroform and ethyl acetate; reacts with water .

This compound acts as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, it effectively lowers cholesterol levels in the body, which is beneficial in preventing cardiovascular diseases . This mechanism is similar to that of other statins, making it a valuable compound in drug formulation.

Antilipemic Activity

The primary biological activity associated with this compound is its role in the synthesis of statins. Statins are well-documented for their ability to reduce low-density lipoprotein (LDL) cholesterol levels and have been shown to decrease the risk of heart attacks and strokes.

- Synthesis of Simvastatin :

- Case Study on Statin Efficacy :

In Vitro Studies

In laboratory settings, compounds derived from this compound have been tested for their biological efficacy:

- A study involving derivatives showed that certain synthesized analogs exhibited significant inhibition of Plasmodium falciparum, the malaria-causing parasite, indicating potential applications beyond lipid-lowering effects. Although specific derivatives were less effective than expected, they highlighted the versatility of compounds related to this compound .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,2-dimethylbutyryl chloride, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via chlorination of 2,2-dimethylbutyric acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions such as temperature (optimized at 70–80°C), stoichiometric ratios (excess SOCl₂), and solvent choice (e.g., anhydrous dichloromethane) significantly impact yield. Post-synthesis purification often involves fractional distillation under reduced pressure (boiling point: 127–129°C) to isolate the product .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Reagent Ratio | 1:1.2 (acid:SOCl₂) |

| Distillation BP | 127–129°C |

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer : Common analytical techniques include:

- NMR Spectroscopy : ¹H NMR (δ ~1.3 ppm for methyl groups) and ¹³C NMR (δ ~180 ppm for carbonyl carbon).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns (e.g., m/z 134 for molecular ion).

- FTIR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch).

Contaminants like unreacted acid or solvent residues require titration or Karl Fischer analysis .

Q. What safety protocols are critical when handling this compound?

- Answer : The compound is corrosive (Risk Code R34) and reacts violently with water. Essential precautions:

- Use PPE (gloves, goggles, acid-resistant lab coat).

- Work in a fume hood with dry conditions.

- Store in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis.

Emergency measures include neutralization with sodium bicarbonate for spills .

Advanced Research Questions

Q. How does this compound’s reactivity compare to other acyl chlorides in nucleophilic acyl substitution reactions?

- Answer : The steric hindrance from its two methyl groups reduces reactivity compared to linear acyl chlorides (e.g., acetyl chloride). This necessitates:

- Activation Strategies : Use of Lewis acids (e.g., AlCl₃) or elevated temperatures (80–100°C) for reactions with less nucleophilic amines or alcohols.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity.

Contradictory reports on reactivity may arise from solvent polarity or moisture content variations .

Q. What are the challenges in using this compound for synthesizing β-lactam antibiotics, and how can they be mitigated?

- Answer : The compound is a key intermediate in penicillin/cephalosporin derivatives (e.g., ampicillin). Challenges include:

- Steric Hindrance : Slows acylation of β-lactam nuclei. Mitigation via slow addition and excess acyl chloride.

- Hydrolysis Sensitivity : Use anhydrous solvents and low temperatures (0–5°C).

- Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes dimeric byproducts .

Q. How can researchers optimize the stability of this compound in long-term storage?

- Answer : Stability is compromised by moisture and heat. Optimization strategies:

- Storage Conditions : Sealed amber vials under argon at –20°C.

- Stabilizers : Additives like molecular sieves (3Å) to absorb trace moisture.

- Quality Monitoring : Periodic NMR or titration to detect hydrolysis (free acid content >1% indicates degradation) .

Q. What computational or experimental methods resolve contradictions in reported reaction kinetics for acylation with this compound?

- Answer : Discrepancies in rate constants often stem from solvent polarity or substrate accessibility. Approaches include:

- DFT Calculations : Modeling transition states to predict steric and electronic effects.

- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., nucleophilic attack vs. leaving group departure).

- Controlled Replication : Standardize solvent purity and substrate activation (e.g., pre-drying amines) .

Q. Data Contradiction Analysis

Q. Why do literature reports vary on the optimal solvent for this compound-mediated esterifications?

- Answer : Conflicting data arise from substrate-dependent polarity requirements. For example:

- Nonpolar Substrates : Toluene improves solubility but slows reaction.

- Polar Substrates : Dichloromethane accelerates kinetics but risks hydrolysis.

Systematic screening using design-of-experiment (DoE) models (e.g., varying solvent polarity and temperature) can reconcile these discrepancies .

Q. Methodological Recommendations

Properties

IUPAC Name |

2,2-dimethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJUYMIFFNTKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207274 | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-77-9 | |

| Record name | 2,2-Dimethylbutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ78Q3WJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.